molecular formula C9H8N2OS B15223052 N-Hydroxybenzo[b]thiophene-5-carboximidamide

N-Hydroxybenzo[b]thiophene-5-carboximidamide

Cat. No.: B15223052
M. Wt: 192.24 g/mol
InChI Key: DPWUOZQCNFGNJU-UHFFFAOYSA-N
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Description

N-Hydroxybenzo[b]thiophene-5-carboximidamide is an organic compound belonging to the class of benzothiophenes These compounds are characterized by a fused benzene and thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxybenzo[b]thiophene-5-carboximidamide typically involves the cyclization of precursor compounds. One common method includes the reaction of benzo[b]thiophene-2-carboxylic acid with hydroxylamine under acidic conditions to form the hydroxylamine derivative. This intermediate is then treated with a suitable amidating agent to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxybenzo[b]thiophene-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzothiophenes, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Hydroxybenzo[b]thiophene-5-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxybenzo[b]thiophene-5-carboximidamide involves the inhibition of specific kinases, such as Dyrk1A, Dyrk1B, and Clk1. These kinases play crucial roles in cell division and survival. By inhibiting these enzymes, the compound can halt the proliferation of cancer cells and induce cell death pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxybenzothiophene-2-carboxamides: These compounds share a similar core structure but differ in functional groups.

    Benzo[b]thiophene-2-carboxamidine: Another related compound with similar biological activities.

Uniqueness

N-Hydroxybenzo[b]thiophene-5-carboximidamide is unique due to its specific hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

N'-hydroxy-1-benzothiophene-5-carboximidamide

InChI

InChI=1S/C9H8N2OS/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-5,12H,(H2,10,11)

InChI Key

DPWUOZQCNFGNJU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=CS2)C=C1/C(=N/O)/N

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(=NO)N

Origin of Product

United States

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